molecular formula C13H19N2O+ B1211988 Cinobufotenine CAS No. 60657-23-0

Cinobufotenine

Cat. No.: B1211988
CAS No.: 60657-23-0
M. Wt: 219.30 g/mol
InChI Key: HIYGARYIJIZXGW-UHFFFAOYSA-O
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Description

5-Hydroxy-N,N,N-trimethyltryptammonium, commonly known as 5-Hydroxytryptamine Quaternary Amine, is a nitrogen-containing organic molecule. It is a quaternary amine analog of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. This compound is found naturally in certain plants and animal secretions, including the skin of some frogs and toads .

Biochemical Analysis

Biochemical Properties

Bufoteninium plays a significant role in biochemical reactions due to its structural similarity to serotonin. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. Bufoteninium is metabolized by MAO, which deaminates it to produce 5-hydroxyindoleacetic acid. This interaction is crucial as it determines the compound’s psychoactive effects and duration of action .

Cellular Effects

Bufoteninium affects various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding alters gene expression and cellular metabolism, leading to changes in neurotransmitter release and neuronal activity. Bufoteninium’s impact on cell function includes modulation of mood, perception, and cognition .

Molecular Mechanism

The molecular mechanism of bufoteninium involves its interaction with serotonin receptors and inhibition of serotonin reuptake. Bufoteninium binds to the 5-HT2A receptor, activating intracellular signaling cascades that result in altered gene expression and neurotransmitter release. Additionally, bufoteninium inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bufoteninium change over time due to its stability and degradation. Bufoteninium is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that bufoteninium can have lasting effects on cellular function, including persistent changes in gene expression and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of bufoteninium vary with different dosages in animal models. Low doses of bufoteninium can induce mild psychoactive effects, while higher doses can lead to more pronounced changes in behavior and perception. At very high doses, bufoteninium can cause toxic effects, including convulsions and respiratory distress. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

Bufoteninium is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase. The enzyme deaminates bufoteninium to produce 5-hydroxyindoleacetic acid, which is then excreted in the urine. This metabolic pathway is crucial for regulating the compound’s psychoactive effects and duration of action .

Transport and Distribution

Bufoteninium is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its psychoactive effects. Bufoteninium interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues .

Subcellular Localization

The subcellular localization of bufoteninium is primarily within the cytoplasm and synaptic vesicles of neurons. Bufoteninium’s activity and function are influenced by its localization, as it needs to be in proximity to serotonin receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing bufoteninium to specific cellular compartments .

Preparation Methods

The synthesis of 5-Hydroxy-N,N,N-trimethyltryptammonium typically involves the quaternization of serotonin or its derivatives. One common method includes the reaction of serotonin with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of the quaternary ammonium salt . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

5-Hydroxy-N,N,N-trimethyltryptammonium undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

5-Hydroxy-N,N,N-trimethyltryptammonium is structurally similar to other serotonin analogs such as bufotenin and bufotenidine. it is unique in its quaternary ammonium structure, which imparts distinct pharmacological properties:

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGARYIJIZXGW-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209469
Record name Bufotenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60657-23-0
Record name Bufotenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufotenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?

A1: this compound acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), this compound exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. this compound demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, this compound displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].

Q2: The chemical structure of this compound seems to be important for its activity. What modifications impact its effects?

A2: The presence and position of the hydroxyl group in this compound are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.

Q3: Can you elaborate on the differences in pharmacological effects observed between this compound and its close relative, virido-bufotenine B?

A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to this compound []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.

Q4: Ch'an Su, the dried venom of the Chinese toad, contains this compound among other active compounds. How does this compound contribute to the overall pharmacological effects of Ch'an Su?

A4: this compound, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, this compound enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].

Q5: Research on this compound often utilizes different animal models. Why is this necessary and what can these models tell us?

A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of this compound across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.

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